4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Catalog No.
S8219082
CAS No.
M.F
C6H8ClFN2
M. Wt
162.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Product Name

4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)pyrazole

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

InChI

InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2

InChI Key

GLOVYBGOPJXRLO-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CCF)CCl

Canonical SMILES

C1=C(C=NN1CCF)CCl

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by its distinctive pyrazole ring structure, which includes a chloromethyl group and a fluoroethyl substituent. The molecular formula for this compound is C7H8ClFN2C_7H_8ClFN_2, and it has a molecular weight of approximately 178.6 g/mol. The presence of both chlorine and fluorine atoms in the structure contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.

The reactivity of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole can be attributed to the electrophilic nature of the chloromethyl group. This compound can undergo nucleophilic substitution reactions where nucleophiles can attack the carbon atom bonded to the chlorine atom, leading to various derivatives. Additionally, the fluoroethyl group may participate in reactions typical of alkyl halides, such as elimination or substitution reactions, depending on the reaction conditions.

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specific studies have highlighted that compounds containing pyrazole rings can inhibit certain enzymes and biological pathways, making them potential candidates for drug development. For instance, some pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammation processes .

The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves several steps:

  • Preparation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a reaction with thionyl chloride or chloromethyl methyl ether under controlled conditions.
  • Fluorination: The incorporation of the fluoroethyl group can be performed using fluorinating agents such as Selectfluor or through nucleophilic substitution methods involving fluorinated alkyl halides .

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound in developing new pharmaceuticals targeting inflammatory diseases or microbial infections. Furthermore, its unique structure makes it suitable for studying structure-activity relationships in drug design.

Interaction studies involving 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole often focus on its binding affinity with various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with specific enzymes or receptors. These studies help elucidate the mechanisms behind its biological effects and guide further modifications to enhance efficacy and reduce toxicity .

Several compounds share structural similarities with 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, primarily due to the presence of a pyrazole ring and halogen substituents. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Chloromethyl)-1-methyl-1H-pyrazoleChloromethyl group at position 4Methyl group instead of fluoroethyl
3-Fluoro-4-methyl-1H-pyrazoleFluorine at position 3Lacks chloromethyl substituent
4-Fluoromethyl-1H-pyrazoleFluorinated methyl group at position 4No additional alkyl substituent
5-Chloro-3-methyl-1H-pyrazoleChlorine at position 5Different position for halogen substitution

The uniqueness of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole lies in its combination of both chloromethyl and fluoroalkyl groups on the pyrazole ring, which may influence its reactivity and biological activity differently compared to other derivatives.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

162.0360041 g/mol

Monoisotopic Mass

162.0360041 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

Explore Compound Types